Chlorhydrate de propipocaïne

Vue d'ensemble

Description

Propipocaine hydrochloride, also known as falicaine, is an aromatic ketone derivative with potent local anaesthetic activity. It is primarily used for surface anaesthesia and is known for its effectiveness in providing temporary pain relief. The compound is suitable for use in concentrations ranging from 0.5% to 1%, with higher concentrations potentially causing irritation or necrosis .

Applications De Recherche Scientifique

Medical Applications

1.1 Topical Anesthesia

Propipocaine hydrochloride is primarily used as a topical anesthetic in various medical procedures. Its applications include:

- Ophthalmic Procedures : It is commonly employed for procedures requiring surface anesthesia, such as tonometry, gonioscopy, and cataract surgery. The onset of anesthesia occurs within 30 seconds and lasts for approximately 15 to 20 minutes .

- Dental Procedures : The compound is utilized for local infiltration anesthesia during dental procedures, including fillings and extractions. It provides effective numbing of the targeted area, facilitating painless interventions .

1.2 Regional Anesthesia Techniques

Propipocaine hydrochloride can also be used in regional anesthesia, where it is injected into specific areas to block pain sensation from a larger region of the body. This application is particularly beneficial in minor surgical procedures and pain management strategies.

Scientific Research Applications

2.1 Pharmacological Studies

Research involving propipocaine hydrochloride focuses on its pharmacological properties, particularly its mechanism of action on sodium channels in nerve fibers. Studies have demonstrated that the compound binds to these channels, inhibiting neuronal signal transmission and thereby providing anesthetic effects.

2.2 Structure-Activity Relationship Studies

The compound serves as a model in studies investigating the structure-activity relationships of local anesthetics. Researchers explore how modifications to its chemical structure affect its potency and efficacy as an anesthetic agent.

Case Studies and Clinical Insights

Several case studies highlight the clinical implications and considerations surrounding the use of propipocaine hydrochloride:

- Case Study on Abuse : A notable case involved a patient who misused propipocaine hydrochloride for self-medication, leading to severe ocular complications including corneal melting and subsequent evisceration due to prolonged use despite warnings against such practices . This underscores the importance of monitoring and educating patients about the risks associated with topical anesthetics.

- Clinical Efficacy in Cataract Surgery : A review of multiple studies indicated that propipocaine hydrochloride effectively reduces discomfort during cataract extraction procedures when administered appropriately . The rapid onset and short duration of action make it suitable for such applications.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Ophthalmic Procedures | Tonometry, gonioscopy, cataract surgery; onset within 30 seconds |

| Dental Procedures | Local infiltration for fillings and extractions |

| Regional Anesthesia | Injection for minor surgical procedures |

| Pharmacological Research | Studies on sodium channel interactions and anesthetic mechanisms |

| Structure-Activity Research | Investigating modifications affecting anesthetic potency |

Mécanisme D'action

Target of Action

Propipocaine hydrochloride, a local anesthetic belonging to the amide class, primarily targets sodium channels in nerve fibers . These channels play a crucial role in the initiation and conduction of nerve impulses .

Mode of Action

The compound works by reversibly binding to these sodium channels . This binding inhibits the depolarization phase of the action potential, thereby reducing sodium ion influx . As a result, the generation and propagation of nerve impulses in the affected region are prevented . This action effectively numbs the area and provides temporary pain relief . Additionally, propitocaine also exhibits vasodilatory properties , which further aids in reducing pain and inflammation by increasing blood flow to the target area .

Biochemical Pathways

The primary biochemical pathway affected by propipocaine hydrochloride is the neuronal signal transmission pathway . By blocking sodium channels, propipocaine disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the transmission of pain signals to the brain, providing temporary pain relief .

Pharmacokinetics

This makes it suitable for use in procedures such as dental fillings, extractions, and minor skin surgeries . Its ability to provide effective anesthesia with reduced systemic toxicity enhances its safety profile, making it a preferred choice for outpatient settings .

Result of Action

The primary result of propipocaine hydrochloride’s action is temporary pain relief . By blocking the initiation and conduction of nerve impulses, it prevents the transmission of pain signals to the brain . This is particularly useful in various medical procedures, including minor surgical and dental procedures, regional anesthesia techniques, childbirth, and postoperative pain control .

Action Environment

The action of propipocaine hydrochloride can be influenced by various environmental factors. For instance, it has been noted that the compound discolors on prolonged exposure to light and air . Therefore, it is recommended to protect it from light . Furthermore, its solubility in different solvents can impact its bioavailability and efficacy . It is soluble in water and alcohol, but practically insoluble in acetone and chloroform .

Méthodes De Préparation

Propipocaine hydrochloride can be synthesized from p-propoxyacetophenone by condensation with formaldehyde and piperidine hydrochloride . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Analyse Des Réactions Chimiques

Propipocaine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert propipocaine hydrochloride into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Propipocaine hydrochloride is similar to other local anaesthetics such as procaine, lidocaine, and prilocaine. it is unique in its specific structure and potency. Compared to procaine, propipocaine hydrochloride is more toxic when administered intravenously or subcutaneously, but it is suitable for surface anaesthesia at lower concentrations .

Similar Compounds

- Procaine

- Lidocaine

- Prilocaine

- Bupivacaine

- Tetracaine

These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.

Activité Biologique

Propipocaine hydrochloride, also known as falicaine, is a potent local anesthetic belonging to the aromatic ketone class. It is primarily used in medical settings for its anesthetic properties, particularly in ophthalmology. This article explores the biological activity of propipocaine hydrochloride, focusing on its pharmacodynamics, mechanisms of action, clinical applications, and safety profile based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C17H26ClNO2

- Molecular Weight : 305.85 g/mol

- CAS Number : 70863-93-1

The compound exhibits a structure that facilitates its interaction with neuronal membranes, enhancing its efficacy as a local anesthetic.

Propipocaine hydrochloride functions by stabilizing neuronal membranes and inhibiting sodium ion influx through voltage-gated sodium channels. This action prevents the initiation and propagation of nerve impulses, thereby producing local anesthesia. The specific mechanism involves:

- Binding to Sodium Channels : Propipocaine inhibits the function of sodium channel proteins, which are crucial for action potential generation in neurons .

- Membrane Stabilization : The drug alters the permeability of nerve membranes to sodium ions, effectively raising the threshold for electrical stimulation and reducing conduction safety factors .

Pharmacodynamics

- Onset of Action : Approximately 30 seconds after administration.

- Duration of Action : Anesthesia persists for about 10 to 20 minutes.

Clinical Applications

Propipocaine is utilized in various ophthalmic procedures, including:

- Tonometry (measuring intraocular pressure)

- Removal of foreign bodies from the cornea

- Conjunctival scraping for diagnostic purposes

- Surgical procedures like cataract extraction .

Safety and Adverse Effects

While propipocaine is generally well-tolerated, some adverse effects may occur:

- Local irritation or stinging upon instillation.

- Rare instances of severe allergic reactions leading to corneal complications.

- Potential systemic effects such as allergic contact dermatitis .

Case Studies and Research Findings

-

Clinical Efficacy Study :

A study evaluated the effectiveness of propipocaine in patients undergoing cataract surgery. Results indicated high patient satisfaction due to rapid onset and effective pain control during procedures . -

Comparative Analysis :

Research comparing propipocaine with other local anesthetics (e.g., proparacaine) demonstrated that propipocaine provides comparable or superior analgesia with a similar safety profile, making it a viable alternative in ophthalmic settings . -

Toxicity Assessment :

Toxicological studies have shown that while propipocaine has a favorable safety margin, caution is advised in patients with known hypersensitivity to local anesthetics. Long-term studies regarding carcinogenicity or mutagenicity remain limited .

Summary Table of Key Findings

| Property | Details |

|---|---|

| Chemical Class | Aromatic Ketone |

| Mechanism of Action | Sodium channel inhibition |

| Onset of Action | ~30 seconds |

| Duration of Action | 10-20 minutes |

| Common Uses | Ophthalmic anesthesia |

| Adverse Effects | Local irritation, rare allergic reactions |

Propriétés

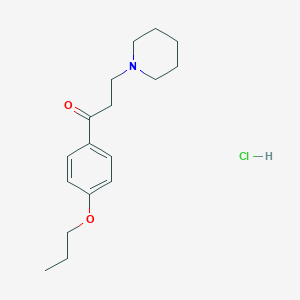

IUPAC Name |

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLARELGEGUUVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3670-68-6 (Parent) | |

| Record name | Propipocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00151122 | |

| Record name | Propipocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-49-3 | |

| Record name | Falicaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propipocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propipocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIPOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0539GSV2ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.